molecular formula C17H25N3O4S B5807245 3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

カタログ番号 B5807245
分子量: 367.5 g/mol
InChIキー: YGOLHFUHHCLYGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

作用機序

3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a selective inhibitor of BTK, a protein kinase that plays a crucial role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the growth and survival of B-cell malignancies. By inhibiting BTK, this compound disrupts this signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. This compound has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in the survival and proliferation of cancer cells.

実験室実験の利点と制限

One of the main advantages of 3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. In addition, this compound has shown potent activity against cancer cells, both in vitro and in vivo. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the research and development of 3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide. One direction is the investigation of the combination of this compound with other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors, to enhance its efficacy. Another direction is the investigation of the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the investigation of the use of this compound in other types of cancer, such as solid tumors, is also an important future direction.

合成法

The synthesis of 3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-aminopyrrolidine with Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected amine with 4-(bromomethyl)benzoyl chloride to yield the protected benzamide. The third step involves the deprotection of the Boc group using TFA (trifluoroacetic acid) to yield the unprotected amine. The fourth step involves the reaction of the unprotected amine with tetrahydro-2H-pyran-4-ylmethyl chloride to yield the final product, this compound.

科学的研究の応用

3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, lymphoma, and leukemia. In preclinical studies, this compound has shown potent activity against cancer cells, both in vitro and in vivo. In clinical trials, this compound has shown promising results in patients with relapsed or refractory B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

特性

IUPAC Name

3-(3-aminopyrrolidin-1-yl)sulfonyl-N-(oxan-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c18-15-4-7-20(12-15)25(22,23)16-3-1-2-14(10-16)17(21)19-11-13-5-8-24-9-6-13/h1-3,10,13,15H,4-9,11-12,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOLHFUHHCLYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。